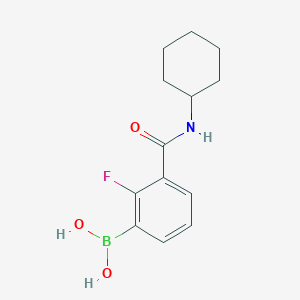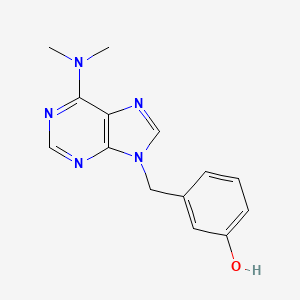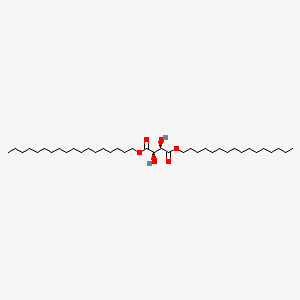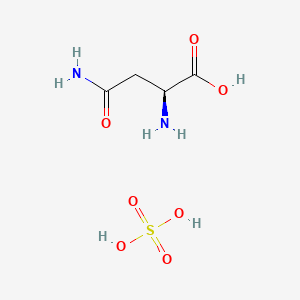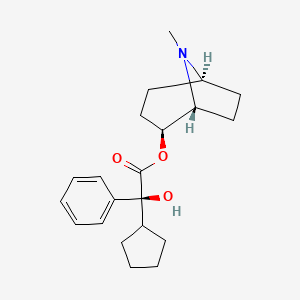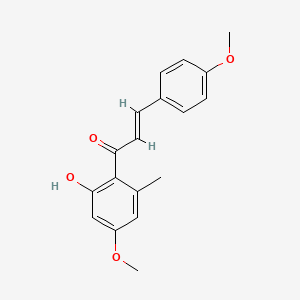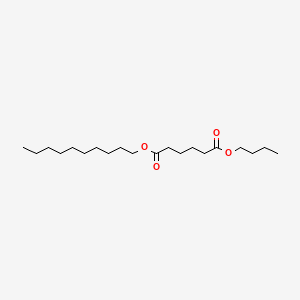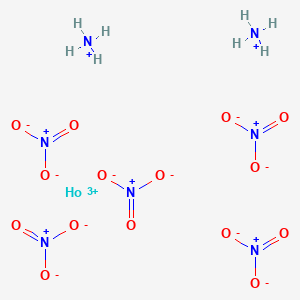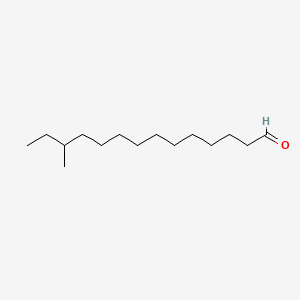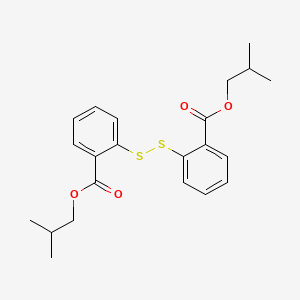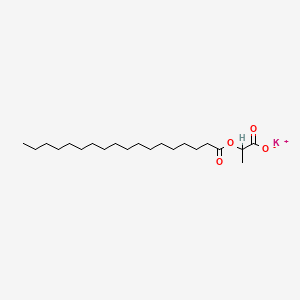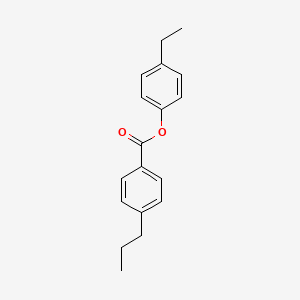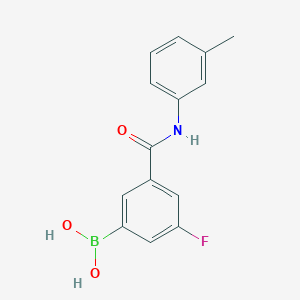
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C₈H₉BFNO₃ and a molecular weight of 196.97 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with 3-methylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting intermediate is then subjected to reduction using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic esters or acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Boronic esters or acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs for cancer therapy and other diseases.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through boron-oxygen and boron-nitrogen bonds. These interactions can inhibit enzyme activity or modulate biological pathways, making it a valuable tool in biochemical research. The compound’s ability to form reversible covalent bonds with biomolecules allows for precise control over its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid
- 3-Fluoro-5-(methylcarbamoyl)benzeneboronic acid
Uniqueness
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid stands out due to its unique combination of a fluorine atom and a methylphenylcarbamoyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and specificity in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C14H13BFNO3 |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
[3-fluoro-5-[(3-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO3/c1-9-3-2-4-13(5-9)17-14(18)10-6-11(15(19)20)8-12(16)7-10/h2-8,19-20H,1H3,(H,17,18) |
InChI Key |
LKIFEEVIQSACEL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC(=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


